3-Hydroxymephenytoin
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Overview
Description
3-Hydroxymephenytoin is a metabolite of the anticonvulsant drug mephenytoin. It is a phenylhydantoin derivative and is primarily formed through the hydroxylation of mephenytoin by the cytochrome P450 enzyme CYP2C19. This compound is of significant interest in pharmacogenetics and drug metabolism studies due to its role in assessing CYP2C19 enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxymephenytoin is synthesized through the hydroxylation of mephenytoin. The reaction is typically catalyzed by the enzyme CYP2C19 in the presence of NADPH and oxygen. The reaction conditions involve incubating mephenytoin with human liver microsomes or cDNA-expressed CYP2C19 in a suitable buffer system .
Industrial Production Methods: the enzymatic hydroxylation method described above can be scaled up using bioreactors containing recombinant CYP2C19 enzymes and optimized reaction conditions to increase yield .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymephenytoin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of CYP enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of mephenytoin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
3-Hydroxymephenytoin has several scientific research applications:
Pharmacogenetics: It is used as a probe to assess CYP2C19 enzyme activity in individuals, helping to understand genetic polymorphisms and their impact on drug metabolism.
Drug Metabolism Studies: It serves as a model compound to study the metabolic pathways and interactions of drugs metabolized by CYP2C19.
Toxicology: Research on its metabolites helps in understanding the potential toxic effects of mephenytoin and related compounds.
Clinical Pharmacology: It aids in optimizing drug dosing regimens based on individual metabolic profiles.
Mechanism of Action
The primary mechanism of action of 3-Hydroxymephenytoin involves its formation through the hydroxylation of mephenytoin by CYP2C19. This enzyme-mediated reaction is crucial for the metabolism of several drugs. The hydroxylation process increases the compound’s polarity, facilitating its excretion from the body. The molecular targets include the active site of CYP2C19, where the hydroxylation reaction occurs .
Comparison with Similar Compounds
Mephenytoin: The parent compound, used as an anticonvulsant.
Phenytoin: Another anticonvulsant with a similar structure but different metabolic pathways.
Nirvanol: A metabolite of mephenytoin with distinct pharmacological properties.
Uniqueness: 3-Hydroxymephenytoin is unique due to its specific formation via CYP2C19-mediated hydroxylation. This makes it a valuable probe for studying CYP2C19 activity and understanding individual variations in drug metabolism .
Properties
CAS No. |
74634-57-4 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.255 |
IUPAC Name |
5-ethyl-5-(3-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-3-12(8-5-4-6-9(15)7-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) |
InChI Key |
GCSZMGDCONAMDK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC(=CC=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-Hydroxymephenytoin |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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